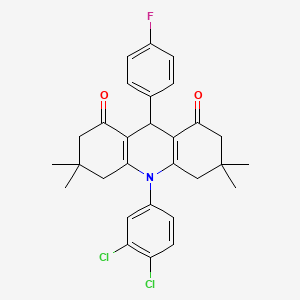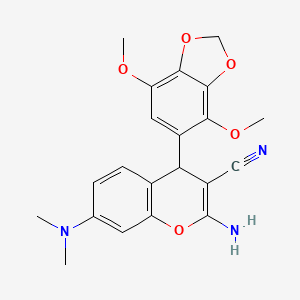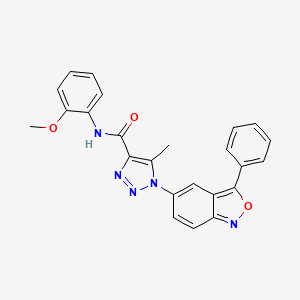
5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzoxazole ring, a fluorobenzyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The final compound is obtained by coupling the benzoxazole and oxazole intermediates under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation Products: Various oxidized derivatives of the benzoxazole ring.
Reduction Products: Saturated heterocycles derived from the oxazole ring.
Substitution Products: Compounds with different substituents on the fluorobenzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its fluorobenzyl group can be particularly useful in imaging studies due to the presence of the fluorine atom.
Medicine
In medicinal chemistry, 5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzoxazole and oxazole rings could facilitate binding to specific sites, while the fluorobenzyl group may enhance selectivity or binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
5-(1,3-benzoxazol-2-ylmethyl)-N-(4-methylbenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 5-(1,3-benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide imparts unique properties, such as increased lipophilicity and potential for enhanced binding interactions in biological systems. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C19H16FN3O3 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
5-(1,3-benzoxazol-2-ylmethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O3/c20-13-7-5-12(6-8-13)11-21-19(24)16-9-14(26-23-16)10-18-22-15-3-1-2-4-17(15)25-18/h1-8,14H,9-11H2,(H,21,24) |
InChI Key |
CYKJJVQHOAIWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)NCC2=CC=C(C=C2)F)CC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5-trimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B11462459.png)


![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide](/img/structure/B11462464.png)
![N-(4-{[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11462465.png)
![N-(2,3-dihydroxypropyl)-4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide](/img/structure/B11462473.png)
![N-[2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B11462484.png)
![8-(furan-2-yl)-4,4-dimethyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11462490.png)
![N-(8-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide](/img/structure/B11462501.png)

![Methyl [6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B11462510.png)
![6-Amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11462515.png)
